4-Chloro-N-(3-chloro-2-methylphenyl)butyramide
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Overview
Description
4-Chloro-N-(3-chloro-2-methylphenyl)butyramide is an organic compound with the molecular formula C11H13Cl2NO It is a derivative of butyramide, featuring two chlorine atoms and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(3-chloro-2-methylphenyl)butyramide typically involves the reaction of 3-chloro-2-methylaniline with 4-chlorobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(3-chloro-2-methylphenyl)butyramide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of derivatives with different functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Scientific Research Applications
4-Chloro-N-(3-chloro-2-methylphenyl)butyramide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(3-chloro-2-methylphenyl)butyramide involves its interaction with specific molecular targets. The chlorine atoms and the amide group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating inflammatory responses and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide
- 4-Chloro-N-(3-chloro-2-methylphenyl)butanamide
- 3-Chloro-N-(4-chloro-2-methylphenyl)-4-methoxybenzamide
Uniqueness
4-Chloro-N-(3-chloro-2-methylphenyl)butyramide is unique due to its specific substitution pattern and the presence of both chlorine atoms and a methyl group on the phenyl ring
Properties
Molecular Formula |
C11H13Cl2NO |
---|---|
Molecular Weight |
246.13 g/mol |
IUPAC Name |
4-chloro-N-(3-chloro-2-methylphenyl)butanamide |
InChI |
InChI=1S/C11H13Cl2NO/c1-8-9(13)4-2-5-10(8)14-11(15)6-3-7-12/h2,4-5H,3,6-7H2,1H3,(H,14,15) |
InChI Key |
YTFOKDALOHUPSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCCCl |
Origin of Product |
United States |
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